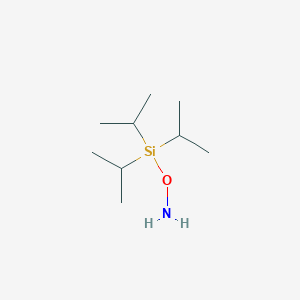

o-(Triisopropylsilyl)hydroxylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-(Triisopropylsilyl)hydroxylamine is a useful research compound. Its molecular formula is C9H23NOSi and its molecular weight is 189.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for o-(Triisopropylsilyl)hydroxylamine, and how are reaction conditions optimized?

The synthesis of silyl-protected hydroxylamines typically involves silylation reactions under controlled conditions. For example, analogous compounds like O-(triisopropylsilyl)pyrayafoline derivatives are synthesized using boron tribromide at -78°C to achieve regioselective silylation, followed by quenching and purification via flash chromatography . Optimization focuses on temperature control (e.g., cryogenic conditions to prevent side reactions) and stoichiometric ratios of silylating agents. Post-synthesis, rigorous characterization using 1H-NMR and 13C-NMR is critical to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : 1H-NMR identifies proton environments (e.g., TIPS group signals at δ 1.0–1.2 ppm), while 13C-NMR confirms carbon skeleton integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks and isotopic patterns.

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios .

- IR Spectroscopy : Detects functional groups like N–O stretches (~950 cm−1) .

Q. How should this compound be stored to maintain stability?

While direct data on this compound is limited, structural analogs (e.g., hydrochlorides) suggest storage at -20°C under inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Desiccants and moisture-free solvents (e.g., anhydrous THF) are recommended during handling .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level can model transition states and energy barriers. For example, dual bifunctional catalysis pathways (e.g., proton transfer between hydroxylamine’s O and N atoms) predict regioselectivity in acylation reactions. Solvation effects are incorporated via PCM models to simulate aqueous or organic environments . These methods help reconcile discrepancies between theoretical DG‡ values (e.g., 17–20 kcal/mol) and experimental kinetics .

Q. What strategies address contradictions between experimental and computational data in hydroxylamine derivative reactions?

- Mechanistic Re-evaluation : If O-acylation is observed computationally but N-acylation dominates experimentally (as in phenyl acetate reactions), alternative pathways (e.g., bifunctional catalysis) must be explored .

- Solvent and Isotope Effects : Include explicit solvent molecules in simulations or use deuterated analogs to validate proton-transfer steps.

- Kinetic Isotope Effects (KIEs) : Experimental KIEs can distinguish between rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

Q. How do substituents on the hydroxylamine backbone influence reactivity and regioselectivity?

Studies on analogs like O-(2-fluorobenzyl)hydroxylamine demonstrate that electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the nitrogen center, favoring nucleophilic substitutions. In contrast, methoxy groups increase steric bulk, altering catalytic accessibility. Systematic variation of substituents (e.g., 2,4-dinitrophenyl in ) combined with Hammett plots can quantify electronic effects on reaction rates .

Q. What catalytic systems improve the efficiency of silyl-protected hydroxylamine reactions?

Palladium(II) catalysts enable C–N bond formation in natural product syntheses, while bifunctional catalysts (e.g., hydroxylamine itself) lower energy barriers by stabilizing transition states via dual proton transfer. For example, Pd(II)-mediated coupling of silylated hydroxylamines with aryl halides achieves high yields (>80%) under mild conditions .

Q. Data Contradiction Analysis

Resolving Discrepancies in Product Ratios Between O- and N-Acylation Pathways

- Experimental : Hydroxylamine reactions with phenyl acetate predominantly yield O-acylated products, contradicting theoretical predictions of N-acylation dominance.

- Resolution : Reevaluate transition-state geometries using QM/MM hybrid models to account for solvent hydrogen bonding. Experimental validation via 15N-labeling or in-situ IR can track intermediate formation .

Q. Methodological Recommendations

- Synthetic Optimization : Use low-temperature silylation (-78°C) to minimize decomposition .

- Computational Workflow : Combine Gaussian for DFT calculations with VMD for visualizing transition states .

- Safety Protocols : Refer to GHS guidelines for handling reactive silylating agents, even if direct safety data is unavailable .

属性

CAS 编号 |

1170696-39-5 |

|---|---|

分子式 |

C9H23NOSi |

分子量 |

189.37 g/mol |

IUPAC 名称 |

O-tri(propan-2-yl)silylhydroxylamine |

InChI |

InChI=1S/C9H23NOSi/c1-7(2)12(11-10,8(3)4)9(5)6/h7-9H,10H2,1-6H3 |

InChI 键 |

FWNMWANNQUCRKJ-UHFFFAOYSA-N |

SMILES |

CC(C)[Si](C(C)C)(C(C)C)ON |

规范 SMILES |

CC(C)[Si](C(C)C)(C(C)C)ON |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。